molecular formula C4HBr2ClO2S2 B1297864 4,5-Dibromothiophene-2-sulfonyl chloride CAS No. 81606-31-7

4,5-Dibromothiophene-2-sulfonyl chloride

Cat. No.: B1297864
CAS No.: 81606-31-7
M. Wt: 340.4 g/mol
InChI Key: WJYGHWXWQSCONR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-2-sulfonyl chloride can be synthesized through the bromination of thiophene followed by sulfonylation. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,5-dibromothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorothiophene-2-sulfonyl chloride: Similar structure but with chlorine atoms instead of bromine.

    4,5-Difluorothiophene-2-sulfonyl chloride: Contains fluorine atoms instead of bromine.

    4,5-Diiodothiophene-2-sulfonyl chloride: Contains iodine atoms instead of bromine.

Uniqueness

4,5-Dibromothiophene-2-sulfonyl chloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, fluorinated, and iodinated counterparts. The bromine atoms make the compound more reactive in certain substitution reactions, providing access to a wider range of derivatives .

Properties

IUPAC Name

4,5-dibromothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGHWXWQSCONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335055
Record name 4,5-Dibromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81606-31-7
Record name 4,5-Dibromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dibromothiophene-2-sulfonyl chloride
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Reactant of Route 4
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Reactant of Route 5
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